molecular formula C21H27N7O B564675 Retreversine

Retreversine

Cat. No.: B564675
M. Wt: 393.5 g/mol
InChI Key: GCURSAGINSDQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Retreversine plays a significant role in biochemical reactions, particularly in the context of cellular reprogramming and cancer cell behavior. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with focal adhesion kinase (FAK), a protein involved in cell adhesion and migration. This compound inhibits FAK activity, leading to reduced focal adhesion turnover and decreased cell motility . Additionally, this compound has been shown to interact with other signaling molecules involved in cell cycle regulation and apoptosis, further highlighting its multifaceted role in biochemical processes.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell migration and invasion by stabilizing focal adhesions . This stabilization is associated with reduced cell motility and invasion, making this compound a potential therapeutic agent for inhibiting cancer metastasis. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce dedifferentiation of cells, reverting them to a more stem cell-like state, which can be harnessed for regenerative medicine applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules and signaling pathways. This compound binds to focal adhesion kinase (FAK) and inhibits its activity, leading to reduced focal adhesion turnover . This inhibition disrupts the signaling cascade that regulates cell migration and invasion. Additionally, this compound has been shown to modulate the activity of other enzymes and proteins involved in cell cycle regulation and apoptosis. By influencing these molecular targets, this compound exerts its effects on cellular behavior and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution within cells can influence its activity and function, with specific localization patterns observed in different cell types. In cancer cells, this compound has been shown to accumulate in focal adhesions, where it exerts its inhibitory effects on focal adhesion kinase (FAK) and cell migration . This targeted distribution enhances this compound’s therapeutic potential by concentrating its activity at sites of cellular adhesion and migration.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize to focal adhesions, where it interacts with focal adhesion kinase (FAK) and other signaling molecules . This localization is critical for this compound’s inhibitory effects on cell migration and invasion. Additionally, this compound’s subcellular distribution can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding this compound’s subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of Retreversine involves the modification of the purine ring structure. The preparation method typically includes the following steps:

Chemical Reactions Analysis

Retreversine, being an inactive control, does not undergo significant chemical reactions under typical experimental conditions. its structural analog, Reversine, is known to participate in various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCURSAGINSDQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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